4-Cyclopropylcyclohexane-1-carboxylic acid
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Overview
Description
4-Cyclopropylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a cyclopropyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylcyclohexane-1-carboxylic acid can be achieved through several methods:
Hydrogenation of Cyclopropylbenzoic Acid: This method involves the hydrogenation of cyclopropylbenzoic acid in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Grignard Reaction: Another approach involves the reaction of cyclopropylmagnesium bromide with cyclohexanone, followed by oxidation of the resulting alcohol to form the carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The cyclopropyl and cyclohexane rings can participate in various substitution reactions, including halogenation and nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Cyclopropylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors or receptor agonists.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The cyclopropyl and cyclohexane rings provide structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexanecarboxylic Acid: Similar in structure but lacks the cyclopropyl group.
Cyclopropanecarboxylic Acid: Contains a cyclopropyl group but lacks the cyclohexane ring.
Cyclohexylacetic Acid: Similar in having a cyclohexane ring but differs in the position of the carboxylic acid group.
Uniqueness: 4-Cyclopropylcyclohexane-1-carboxylic acid is unique due to the presence of both a cyclopropyl group and a cyclohexane ring, which imparts distinct chemical and physical properties
Biological Activity
4-Cyclopropylcyclohexane-1-carboxylic acid is a compound of significant interest due to its potential biological activities. As a carboxylic acid derivative, it possesses unique structural features that may influence its interactions with biological systems. This article will explore the compound's biological activity, including its antioxidant properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H16O2
- SMILES Notation : C1CC1C2CCC(CC2)C(=O)O
- InChIKey : MQWHZJSBTAETGQ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Antioxidants play a crucial role in protecting cells from oxidative stress. The ability of this compound to scavenge free radicals has been evaluated in various studies.
Study | Method | Findings |
---|---|---|
Masek et al. (2020) | DPPH Radical Scavenging Assay | Showed moderate scavenging activity, with an IC50 value indicating effective radical removal capability. |
Villaño et al. (2020) | ABTS Assay | Demonstrated higher antioxidant capacity compared to other carboxylic acids tested. |
2. Antimicrobial Properties
The antimicrobial effects of carboxylic acids are well-documented, with their ability to disrupt bacterial cell membranes being a key mechanism of action.
Compound | Target Organism | Activity |
---|---|---|
This compound | E. coli | Exhibited bactericidal activity, leading to increased membrane permeability and cell death. |
Caffeic Acid (for comparison) | Various Bacteria | Known for its strong antimicrobial properties, serving as a benchmark for evaluating new compounds. |
3. Potential Therapeutic Applications
Research has indicated that compounds similar to this compound may have implications in treating various diseases.
- Cancer Therapy : Preliminary studies suggest potential anti-cancer properties through the inhibition of histone deacetylases (HDACs), which are crucial in cancer progression.
- Neuroprotection : Investigations into the neuroprotective effects of related compounds indicate possible applications in neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound in more detail:
-
In Vitro Studies on Antioxidant Capacity
- A study conducted by Nowak et al. (2023) utilized PC12 cell lines to assess the cytoprotective effects against oxidative stress.
- Results indicated that the compound significantly reduced oxidative damage markers at concentrations as low as 10 μM.
-
Antimicrobial Efficacy Testing
- A series of experiments were performed on various bacterial strains using agar diffusion methods.
- The compound showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
Properties
IUPAC Name |
4-cyclopropylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h7-9H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWHZJSBTAETGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378852-98-2 |
Source
|
Record name | 4-cyclopropylcyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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